Desmethyl Ethyldihydrocephalomannine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1. 1-(3-Chloro-4-methylphenyl)thiourea

Synthesis Analysis

1-(3-Chloro-4-methylphenyl)thiourea derivatives have been synthesized through various methods involving the reaction of corresponding amines with isothiocyanates. The synthesis process typically involves refluxing mixtures of equimolar amounts of specific isothiocyanates with toluene derivatives, characterized by spectroscopic techniques (Abosadiya et al., 2015).

Molecular Structure Analysis

The molecular structure is characterized using XRD (X-ray diffraction), NMR (nuclear magnetic resonance), and FT-IR (Fourier-transform infrared spectroscopy), revealing detailed geometry, bonding patterns, and intra- and intermolecular interactions (Saeed & Parvez, 2005).

Chemical Reactions and Properties

These compounds exhibit various chemical behaviors, including potential reactivity sites for nucleophilic attack, as indicated by HOMO-LUMO analysis and Fukui functions. Their chemical stability and reactivity, including possible autoxidation and hydrolysis, have been assessed through bond dissociation energies and radial distribution functions (Bielenica et al., 2020).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structures, are determined using techniques like single crystal X-ray diffraction, providing insights into the compound's stability and structural characteristics under various conditions (Saeed & Parvez, 2005).

Chemical Properties Analysis

Investigations into the electronic structure, including HOMO-LUMO gap and NBO analysis, reveal insights into the electronic properties and reactivity of these compounds. The studies highlight the charge transfer within the molecule and the potential for developing new materials or drugs based on these properties (Sheena Mary et al., 2016).

2. Desmethyl Ethyldihydrocephalomannine

The specific compound “Desmethyl Ethyldihydrocephalomannine” is not directly identified in the available literature from my search. This suggests that detailed scientific research covering synthesis, molecular structure, chemical reactions, and properties directly related to this compound might be sparse or indexed under different terminologies or chemical names.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Desmethyl Ethyldihydrocephalomannine involves the conversion of Ethyldihydrocephalomannine to Desmethyl Ethyldihydrocephalomannine through a demethylation reaction.", "Starting Materials": [ "Ethyldihydrocephalomannine", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Ethyldihydrocephalomannine is dissolved in methanol.", "Hydrogen peroxide and sodium hydroxide are added to the solution to form a reaction mixture.", "The reaction mixture is stirred at room temperature for several hours.", "Chloroform is added to the reaction mixture to extract the product.", "The organic layer is separated and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain Desmethyl Ethyldihydrocephalomannine as a white solid." ] } | |

CAS番号 |

514801-83-3 |

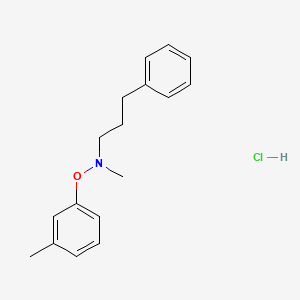

分子式 |

C₄₅H₅₃NO₁₄ |

分子量 |

831.9 |

同義語 |

(αR,βS)-α-Hydroxy-β-[[(2E)-1-oxo-2-penten-1-yl]amino]-(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]ben |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)

![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)